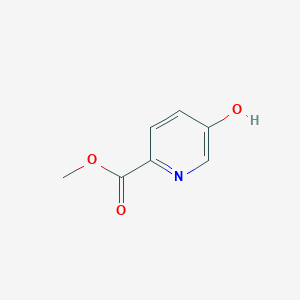
チダミド
概要
説明
Chidamide is a novel histone deacetylase inhibitor belonging to the benzamide class. It is known for its antitumor activity and ability to enhance immune cell-mediated tumor cell cytotoxicity . Chidamide is currently under clinical development for various cancer indications and has shown significant potential in both in vitro and in vivo studies .
科学的研究の応用
Chidamide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, Chidamide is used as a histone deacetylase inhibitor to study the epigenetic regulation of gene expression .
Biology: In biology, Chidamide is used to investigate the role of histone deacetylases in cell differentiation and proliferation .
Medicine: In medicine, Chidamide is being developed for the treatment of various cancers, including relapsed or refractory peripheral T-cell lymphoma and hormone receptor-positive, HER2-negative advanced breast cancer . It has also shown potential in increasing the sensitivity of refractory or relapsed acute myeloid leukemia cells to anthracyclines .
Industry: In the pharmaceutical industry, Chidamide is used in the development of new cancer therapies and combination treatments .
作用機序
Chidamide exerts its effects by inhibiting histone deacetylases, which are enzymes involved in the remodeling of chromatin and the epigenetic regulation of gene expression . By inhibiting histone deacetylases, Chidamide promotes the acetylation of histones, leading to a more relaxed chromatin structure and increased gene expression . This mechanism is particularly effective in cancer cells, where histone deacetylases are often overexpressed . Chidamide also enhances the chemotaxis function of circulating PD-1(+) cells from patients with peripheral T-cell lymphomas, further contributing to its antitumor activity .
Safety and Hazards
Chidamide’s safety profile is generally favorable, but like any medication, it may have side effects. Consultation with a healthcare professional is essential. Common adverse effects include gastrointestinal symptoms, fatigue, and hematological abnormalities. Specific safety precautions and monitoring guidelines should be followed during treatment .
将来の方向性
生化学分析
Biochemical Properties
Chidamide is a benzamide class HDI that inhibits Class I HDAC1, HDAC2, HDAC3, and Class IIb HDAC10 . By inhibiting these enzymes, Chidamide increases the acetylation of histone proteins, leading to a more relaxed chromatin structure and increased gene transcription. This compound interacts with various biomolecules, including histones and transcription factors, to modulate gene expression and exert its therapeutic effects.
Cellular Effects
Chidamide has been shown to influence various cellular processes, including cell proliferation, apoptosis, and differentiation. In cancer cells, Chidamide induces cell cycle arrest and promotes apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . It also affects cell signaling pathways, such as the RhoA/ROCK pathway, and inhibits glycolysis in acute myeloid leukemia cells . Additionally, Chidamide enhances the efficacy of other cancer therapies, such as chemotherapy and immune checkpoint inhibitors .
Molecular Mechanism
At the molecular level, Chidamide exerts its effects by binding to and inhibiting specific histone deacetylases. This inhibition leads to increased acetylation of histone proteins, resulting in changes in chromatin structure and gene expression . Chidamide also modulates the expression of various genes involved in immune responses, cell cycle regulation, and apoptosis . Furthermore, it has been shown to inhibit glycolysis in cancer cells by downregulating the expression of glycolysis-related proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chidamide have been observed to change over time. Studies have shown that Chidamide can prolong overall survival and disease-free survival in patients who have achieved complete remission after CAR-T therapy . The stability and degradation of Chidamide in vitro and in vivo have been studied, with findings indicating that it remains effective over extended periods when administered continuously .
Dosage Effects in Animal Models
The effects of Chidamide vary with different dosages in animal models. Low-dose Chidamide has been shown to restore immune tolerance in immune thrombocytopenia by modulating regulatory T cells and CTLA4 gene expression . Higher doses of Chidamide have demonstrated potent anti-tumor activity in various cancer models, with some studies indicating a dose-dependent increase in efficacy and potential adverse effects .
Metabolic Pathways
Chidamide is involved in several metabolic pathways, including the inhibition of glycolysis in cancer cells. It downregulates the expression of glycolysis-related proteins and decreases glucose consumption, lactate production, and ATP generation . Chidamide also affects the reprogramming of energy metabolic pathways, contributing to its anti-tumor effects .
Transport and Distribution
Chidamide is transported and distributed within cells and tissues through various mechanisms. It has been shown to upregulate the expression of CD22 on the surface of B-cell tumor cells, enhancing the efficacy of CAR-T therapy . Chidamide is also distributed in peripheral blood mononuclear cells, where it modulates histone acetylation and gene expression .
Subcellular Localization
The subcellular localization of Chidamide is influenced by its interactions with histone deacetylases and other biomolecules. Chidamide modulates the acetylation of histone proteins, leading to changes in chromatin structure and gene expression . It also affects the localization and function of various proteins involved in cellular processes, such as cell cycle regulation and apoptosis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Chidamide involves the preparation of the key intermediate (E)-4-((3-(pyridin-3-yl)acrylamido)methyl) benzoic acid using the condensing agent HBTU instead of the unstable N,N’-carbonyldiimidazole . The optimized preparation process is straightforward and yields Chidamide with a purity of up to 99.76% .
Industrial Production Methods: Industrial production methods for Chidamide include the preparation of its crystal forms. Two crystal forms, Chidamide crystal form A and Chidamide crystal form B, have been identified and can be used for preparing drugs for treating diseases related to cell differentiation and proliferation . The preparation method for Chidamide crystal form B involves dissolving Chidamide crystal form A in dimethyl sulfoxide and stirring at room temperature .
化学反応の分析
Types of Reactions: Chidamide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: The synthesis of Chidamide involves the use of reagents such as HBTU and dimethyl sulfoxide . The reaction conditions are typically mild, with room temperature being sufficient for the preparation of its crystal forms .
Major Products: The major product formed from these reactions is Chidamide itself, which is characterized by its high purity and specific crystal forms .
類似化合物との比較
Chidamide is unique among histone deacetylase inhibitors due to its selectivity for specific histone deacetylase isotypes (HDAC1, HDAC2, HDAC3, and HDAC10) . This selectivity allows Chidamide to effectively target cancer cells while minimizing effects on normal cells .
Similar Compounds:
Vorinostat: Another histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.
Romidepsin: A histone deacetylase inhibitor used for the treatment of peripheral T-cell lymphoma.
Panobinostat: A histone deacetylase inhibitor used in combination with other drugs for the treatment of multiple myeloma.
Chidamide’s unique selectivity and broad spectrum of antitumor activity make it a promising candidate for cancer therapy, either as a single agent or in combination with other treatments .
特性
IUPAC Name |
N-(2-amino-5-fluorophenyl)-4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2/c23-18-8-9-19(24)20(12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29)/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHHICFWKXDFOW-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801348099 | |
| Record name | N-(2-Amino-5-fluorophenyl)-4-{[(2E)-3-(3-pyridinyl)-2-propenamido]methyl}benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801348099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1883690-47-8 | |
| Record name | N-(2-Amino-5-fluorophenyl)-4-(((1-oxo-3-(3-pyridinyl)-2-propen-1-yl)amino)methyl)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883690478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Amino-5-fluorophenyl)-4-{[(2E)-3-(3-pyridinyl)-2-propenamido]methyl}benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801348099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-AMINO-5-FLUOROPHENYL)-4-(((1-OXO-3-(3-PYRIDINYL)-2-PROPEN-1-YL)AMINO)METHYL)BENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/462284YV3M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Chidamide?
A1: Chidamide is a benzamide-class histone deacetylase inhibitor (HDACi) that selectively targets HDAC1, HDAC2, HDAC3, and HDAC10 subtypes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] By inhibiting these HDACs, Chidamide increases histone acetylation, which can alter gene expression and affect various cellular processes, including proliferation, differentiation, and apoptosis. [, , , , , , , , , , , , , , , ]
Q2: How does Chidamide impact specific signaling pathways in cancer cells?
A2: Chidamide has been shown to influence several crucial signaling pathways, including:
- JAK2/STAT3: Chidamide upregulates SOCS3 expression by promoting histone acetylation in its promoter region, leading to JAK2/STAT3 signaling inhibition. This downregulates downstream targets like Bcl-XL, Bcl-2, and Mcl-1, potentially contributing to its cytotoxic effects in Myelodysplastic Syndromes (MDS). []
- PI3K/AKT: Chidamide suppresses the PI3K/AKT pathway by decreasing phosphorylated PI3K and AKT levels. This contributes to its anti-proliferative effects in Chronic Myeloid Leukemia (CML) cells. []
- MAPK: Chidamide regulates the MAPK pathway to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in Burkitt Lymphoma (BL) cells. []
Q3: Chidamide demonstrates synergistic effects with other drugs. How does this synergy manifest?
A3: Chidamide exhibits synergistic antitumor activity when combined with various drugs, including:
- Rituximab: In Diffuse Large B-Cell Lymphoma (DLBCL), Chidamide counteracts Rituximab-induced CD20 downregulation by increasing CD20 expression, thereby enhancing Rituximab's efficacy. []
- Lenalidomide: In DLBCL, Chidamide overcomes lenalidomide resistance by targeting BCL6, a determinant of Chidamide sensitivity. Lenalidomide degrades BCL6, restoring sensitivity to Chidamide. []
- Oxaliplatin: In Colorectal Cancer (CRC), Chidamide enhances oxaliplatin-induced growth inhibition and apoptosis by inhibiting the RPS27A-MDM2-p53 axis. []
Q4: What is the molecular formula and weight of Chidamide?
A4: The provided research papers do not explicitly mention the molecular formula and weight of Chidamide. For detailed structural information, it's recommended to refer to the drug's official documentation or chemical databases.
Q5: Are there studies investigating the stability of Chidamide under various conditions?
A5: While the research papers highlight Chidamide's use in various formulations and clinical settings, detailed investigations on its stability under diverse conditions are not provided.
Q6: How does modifying the structure of Chidamide affect its activity?
A6: The provided papers do not delve into specific SAR studies involving structural modifications of Chidamide. This area remains open for further research.
Q7: What are the known pharmacokinetic properties of Chidamide?
A7: Chidamide exhibits a linear and dose-dependent pharmacokinetic profile. Notably, co-administration with CHOP (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) does not significantly affect its plasma exposure. []
Q8: What safety regulations govern the use of Chidamide?
A8: The provided papers mainly focus on Chidamide's efficacy and safety in clinical trials and real-world settings. Specific information regarding SHE regulations and compliance is not discussed.
Q9: Which cancer cell lines have shown sensitivity to Chidamide in preclinical studies?
A9: Chidamide has demonstrated efficacy against various cancer cell lines in preclinical studies, including:
- Lymphoma: Jurkat (T-cell Acute Lymphoblastic Leukemia), HH and Hut78 (Cutaneous T-cell Lymphoma). [, , ]
- Lung Cancer: NCI-2170 and NCI-H226 (Lung Squamous Cell Carcinoma), A549 (Non-Small Cell Lung Cancer). [, , ]
- Multiple Myeloma: Specific cell lines not named in the abstracts. [, ]
- Other: SKM-1 (MDS), OCI-LY3, OCI-LY7, Su-DHL6, Su-DHL8, and Su-DLH10 (DLBCL), HCT-116 and RKO (CRC), BxPC-3 and PANC-1 (Pancreatic Cancer). [, , , , ]
Q10: What are the primary mechanisms of resistance to Chidamide observed in preclinical studies?
A10: One identified mechanism of resistance to Chidamide involves HDAC1. In Non-Small Cell Lung Cancer cells, resistance to Chidamide was associated with inhibited HDAC1 degradation and increased HDAC activity. []
Q11: What are the common adverse events associated with Chidamide in clinical trials?
A11: The most common adverse events reported in clinical trials investigating Chidamide are primarily hematological, including:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride](/img/structure/B1352860.png)

![1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B1352870.png)
![3-[2-(4-methoxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1352873.png)
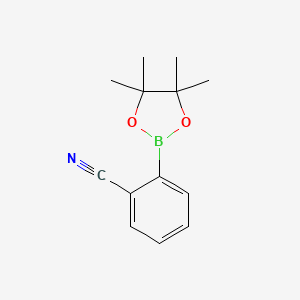
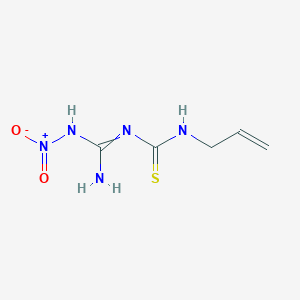
![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid](/img/structure/B1352887.png)
![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1352891.png)
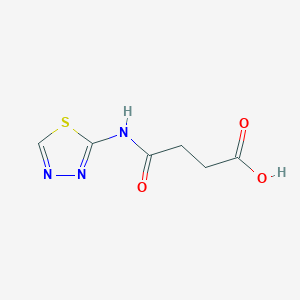
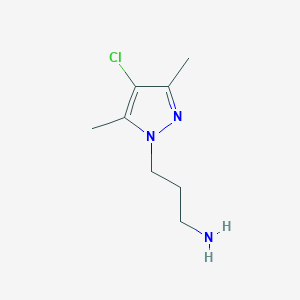
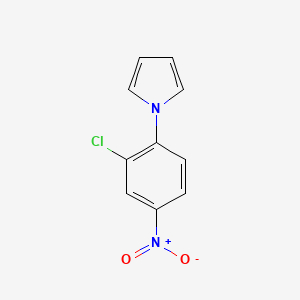
![4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1352897.png)
